molecular formula C21H26N4O3S B2468667 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate CAS No. 869343-04-4

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B2468667
CAS No.: 869343-04-4
M. Wt: 414.52
InChI Key: XONRSEMPUHXCAA-UHFFFAOYSA-N
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Description

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various synthetic pathways to create compounds similar to Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate, focusing on their structural characterization and potential as therapeutic agents. For instance, the synthesis of ethyl (2-methyloxazolo) coumarin-3-carboxylates has been reported, which involves hydrolysis and condensation reactions with secondary amines, leading to the formation of 3-carbamoyl derivatives (Saikachi & Ichikawa, 1966). Moreover, the preparation of novel series of polynuclear compounds including thiazolo and triazolo derivatives, exhibiting antimicrobial activity, highlights the diverse chemical reactivity and potential biological relevance of these molecules (El‐Kazak & Ibrahim, 2013).

Biological Activities

Several studies have explored the biological activities of compounds related to this compound, particularly their antimicrobial properties. For example, a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, synthesized incorporating morpholine, piperidine, or piperazine moieties, showed promising antihypertensive activity (Bayomi et al., 1999). Another study focused on the antimicrobial assessment of heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, demonstrating the significance of these structures in developing new antimicrobial agents (Taha & El-Badry, 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has been shown to have promising neuroprotective and anti-neuroinflammatory properties .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially prevent or slow disease progression by reducing neuronal death .

Pharmacokinetics

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This leads to promising neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Action Environment

The action environment of the compound can influence its efficacy and stability. For instance, the activation barrier of the compound can be overcome under reaction conditions such as heating . .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on thiazole derivatives suggest that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-4-28-20(27)15-8-10-24(11-9-15)17(16-7-5-6-13(2)12-16)18-19(26)25-21(29-18)22-14(3)23-25/h5-7,12,15,17,26H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONRSEMPUHXCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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